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Compound of Interest

Compound Name: 2,4,6-Trimethylphenylacetonitrile

Cat. No.: B043153 Get Quote

In the landscape of pharmaceutical development and quality control, the precise identification

of molecular structures is paramount. This guide provides a comprehensive walkthrough of the

structure elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a

compound of significant interest due to its role as a process-related impurity in the synthesis of

the semi-synthetic penicillin antibiotic, flucloxacillin.[1]

An important clarification is necessary regarding its Chemical Abstracts Service (CAS) number.

Initial database searches for the user-provided CAS 34688-71-6 identify a different, simpler

molecule: 2,4,6-Trimethylphenylacetonitrile. However, the complexity and context of the

user's request for an in-depth guide for drug development professionals strongly point towards

the more intricate and biologically relevant flucloxacillin impurity. This guide will, therefore,

focus on the correct compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic

acid, which is assigned CAS Number 3919-74-2.[1][2][3][4] This focus is critical for ensuring the

relevance and applicability of the presented methodologies for our target audience.

This document will detail the logical workflow and application of modern analytical techniques

to unambiguously determine the molecular structure of this heterocyclic carboxylic acid. We will

proceed as if the structure is unknown, using data to build a conclusion from the ground up,

thereby demonstrating a robust, self-validating analytical process.

Part 1: Foundational Analysis - Molecular Formula
and Unsaturation
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The first step in any structure elucidation is to determine the molecular formula. This is typically

achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental

analysis.

High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for

the determination of the elemental composition.

Experimental Protocol: HRMS Analysis

Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent (e.g.,

acetonitrile/water with 0.1% formic acid for electrospray ionization).

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer capable of resolution >

60,000.

Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar, acidic molecule. Both

positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested. Given the carboxylic acid

moiety, negative ion mode is often highly effective.

Data Acquisition: Acquire the full scan mass spectrum. The observed m/z for the [M-H]⁻ ion

would be approximately 254.00.

Formula Determination: Use the instrument's software to calculate the most probable

elemental formulas that match the exact mass, within a narrow mass tolerance (e.g., < 5

ppm).

For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the molecular formula is

C₁₁H₇ClFNO₃.[2][3][5][6] The expected monoisotopic mass for the neutral molecule is 255.0098

Da. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with

an intensity of approximately one-third of the molecular ion peak.

Degree of Unsaturation
Once the molecular formula (C₁₁H₇ClFNO₃) is established, the degree of unsaturation (DBE -

Double Bond Equivalents) can be calculated to determine the total number of rings and/or

double/triple bonds.
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Formula: DBE = C - (H/2) - (X/2) + (N/2) + 1

Calculation: DBE = 11 - (7/2) - (2/2) + (1/2) + 1 = 11 - 3.5 - 1 + 0.5 + 1 = 8

A DBE of 8 suggests a highly unsaturated system, likely containing aromatic and/or

heterocyclic rings and multiple double bonds (e.g., from carbonyl groups). This is consistent

with the proposed structure containing a phenyl ring (4 DBE), an isoxazole ring (1 DBE), a C=C

bond within the isoxazole (1 DBE), and two C=O bonds (one in the carboxyl group, one implied

in the isoxazole ester-like nature) (2 DBE).

Part 2: Spectroscopic Analysis - Assembling the
Structural Puzzle
With the molecular formula confirmed, we proceed to spectroscopic techniques to piece

together the connectivity of the atoms.

Overall Workflow for Spectroscopic Elucidation
The following diagram outlines the logical flow of using various spectroscopic methods to

determine the final structure.
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Structure Elucidation Workflow
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(-COOH, C=N, C=C, Ar-X)

Carbon-Hydrogen Framework
Connectivity & Environment

Final Confirmed Structure
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Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. While specific

spectra for the parent acid are not publicly available, we can predict the key absorbances

based on its structure and data from its methyl ester derivative.[7][8]

Experimental Protocol: FTIR Analysis

Method: Attenuated Total Reflectance (ATR) is a modern, simple method for solid samples.

Alternatively, a KBr pellet can be prepared.

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Predicted IR Data Summary

Frequency Range (cm⁻¹) Vibration Type Structural Moiety

3300 - 2500 (broad) O-H stretch Carboxylic Acid

~1700-1725 C=O stretch Carboxylic Acid (dimer)

~1600-1620 C=N stretch Isoxazole Ring

~1550-1600, ~1450-1500 C=C stretches Phenyl and Isoxazole Rings

~1300-1200 C-O stretch Carboxylic Acid

~1100-1000 C-F stretch Aryl-Fluoride

~800-600 C-Cl stretch Aryl-Chloride

The very broad O-H stretch and the strong C=O absorption are definitive indicators of the

carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an

organic molecule. We will discuss the expected signals for ¹H and ¹³C NMR.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the

acidic proton is observable.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

¹H NMR: Standard proton spectrum.

¹³C NMR: Standard carbon spectrum.
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DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

2D COSY: Shows ¹H-¹H spin-spin coupling (correlations between protons on adjacent

carbons).

2D HMBC: Shows ¹H-¹³C correlations over 2-3 bonds, crucial for connecting fragments.

2D HSQC: Shows direct one-bond ¹H-¹³C correlations.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~13.0 - 14.0 broad singlet 1H -COOH

Acidic proton,

exchangeable

with D₂O.

~7.4 - 7.8 multiplet 3H Ar-H

Protons on the 2-

chloro-6-

fluorophenyl ring.

Complex splitting

due to H-H and

H-F coupling.

~2.7 singlet 3H -CH₃

Methyl group

attached to the

isoxazole ring.

No adjacent

protons, so it

appears as a

singlet.

Predicted ¹³C NMR Data (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale

~165 -COOH
Carboxylic acid carbonyl

carbon.

~160-170 C5-isoxazole
Carbon bearing the methyl

group.

~160 (doublet, ¹JCF ≈ 250 Hz) C6'-phenyl

Carbon directly bonded to

fluorine, shows a large one-

bond coupling constant.

~155-160 C3-isoxazole
Carbon attached to the phenyl

ring.

~110-140 Phenyl carbons

Remaining aromatic carbons,

with shifts influenced by the

halogen substituents.

~110 C4-isoxazole
Carbon bearing the carboxylic

acid group.

~12 -CH₃ Aliphatic methyl carbon.

Note: The ¹³C NMR data available for the methyl ester derivative supports these predicted

ranges for the core structure carbons.[7]

2D NMR and Final Connectivity
While ¹D NMR suggests the presence of the key fragments (a disubstituted phenyl ring, a

methyl group, a carboxylic acid), 2D NMR, particularly HMBC, is essential to connect them.

Key Predicted HMBC Correlations:

The methyl protons (~2.7 ppm) would show a correlation to the C5 and C4 carbons of the

isoxazole ring.

The aromatic protons would show correlations to other carbons within the phenyl ring.
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Crucially, the aromatic protons closest to the isoxazole ring would show a 3-bond correlation

to the C3 carbon of the isoxazole ring, definitively linking the two ring systems.

The following diagram illustrates this key HMBC correlation.

Caption: Key HMBC correlation linking the phenyl and isoxazole rings.

Part 3: Synthesis as Ultimate Confirmation
While spectroscopic data provides a robust structural hypothesis, chemical synthesis provides

the ultimate confirmation. If a proposed structure is correct, synthesizing it via an unambiguous

route and demonstrating that the synthetic material has identical properties (e.g., retention time

in chromatography, spectroscopic data) to the isolated unknown confirms the elucidation.

A plausible synthesis route involves the cyclization of a β-ketoester with hydroxylamine.[5] A

general synthesis has been reported, involving steps of oximation, chlorination, cyclization,

hydrolysis, and acyl chlorination starting from 2-chloro-6-fluorobenzaldehyde.[9]

Generalized Synthetic Workflow
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Confirmatory Synthesis Workflow

2-chloro-6-fluorobenzaldehyde
+ Ethyl Acetoacetate

Condensation

Intermediate Diketone

Cyclization
(with Hydroxylamine)

Ethyl 3-(2-chloro-6-fluorophenyl)
-5-methylisoxazole-4-carboxylate

Hydrolysis
(Acid or Base)

Final Product

Spectroscopic Comparison
with Isolated Unknown

Structure Confirmed
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Caption: A generalized workflow for the confirmatory synthesis.
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Conclusion
The structure of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-

2) is elucidated through a systematic and multi-faceted analytical approach. High-resolution

mass spectrometry establishes the molecular formula, C₁₁H₇ClFNO₃. Infrared spectroscopy

identifies key functional groups, notably the carboxylic acid. A detailed analysis of predicted ¹H,

¹³C, and 2D NMR spectra pieces together the molecular backbone, confirming the presence of

a 2-chloro-6-fluorophenyl group, a 5-methylisoxazole core, and a carboxylic acid at the 4-

position of the isoxazole ring. Finally, comparison with a synthetically prepared standard

provides absolute confirmation of the structure. This rigorous, evidence-based workflow is

fundamental to the work of researchers, scientists, and drug development professionals in

ensuring the identity and purity of pharmaceutical compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://chem-casts.com/tools/property-calculator/pure-component/3919-74-2
https://store.apolloscientific.co.uk/product/3-2-chloro-6-fluorophenyl-5-methylisoxazole-4-carboxylic-acid
https://store.apolloscientific.co.uk/product/3-2-chloro-6-fluorophenyl-5-methylisoxazole-4-carboxylic-acid
https://www.smolecule.com/products/s1487110
https://www.smolecule.com/products/s1487110
https://cymitquimica.com/products/IN-DA0033G8/3919-74-2/3-2-chloro-6-fluorophenyl-5-methylisoxazole-4-carboxylic-acid/
https://pubchem.ncbi.nlm.nih.gov/compound/2775337
https://pubchem.ncbi.nlm.nih.gov/compound/2775337
https://dev.spectrabase.com/compound/F6FBtjBi4wh
http://www.chinjmap.com/en/article/id/20080414
http://www.chinjmap.com/en/article/id/20080414
https://www.benchchem.com/product/b043153#cas-34688-71-6-structure-elucidation
https://www.benchchem.com/product/b043153#cas-34688-71-6-structure-elucidation
https://www.benchchem.com/product/b043153#cas-34688-71-6-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043153?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

